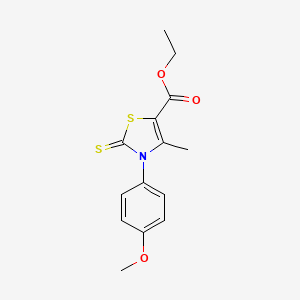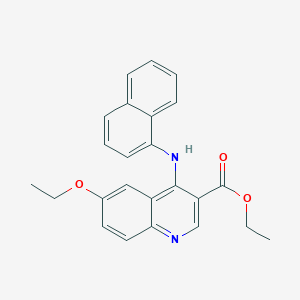![molecular formula C23H21N3O2S2 B11640036 2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-ciano-5-hidroxi-4-(tiofeno-2-il)-4,6,7,8-tetrahidroquinolin-2-il]sulfanil}-N-(3-metilfenil)acetamida es un compuesto orgánico complejo que presenta un núcleo de quinolina sustituido con un anillo de tiofeno, un grupo ciano y un grupo hidroxilo. Este compuesto es de gran interés en la química medicinal debido a sus posibles propiedades terapéuticas y su complejidad estructural, lo que permite una diversa reactividad química y actividad biológica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[3-ciano-5-hidroxi-4-(tiofeno-2-il)-4,6,7,8-tetrahidroquinolin-2-il]sulfanil}-N-(3-metilfenil)acetamida típicamente implica reacciones orgánicas de varios pasosLos grupos ciano e hidroxilo se introducen entonces mediante reacciones de sustitución nucleofílica y oxidación, respectivamente .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar el uso de máquinas de síntesis automatizadas que pueden manejar las complejas reacciones de varios pasos de manera eficiente. El proceso normalmente se optimizaría para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH para garantizar una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[3-ciano-5-hidroxi-4-(tiofeno-2-il)-4,6,7,8-tetrahidroquinolin-2-il]sulfanil}-N-(3-metilfenil)acetamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El grupo ciano puede reducirse a una amina.
Sustitución: El anillo de tiofeno puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y electrófilos como el bromo para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas para garantizar la selectividad y el rendimiento .
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del compuesto original, cada uno con posibles actividades y propiedades biológicas diferentes .
Aplicaciones Científicas De Investigación
2-{[3-ciano-5-hidroxi-4-(tiofeno-2-il)-4,6,7,8-tetrahidroquinolin-2-il]sulfanil}-N-(3-metilfenil)acetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como compuesto bioactivo con propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas .
Mecanismo De Acción
El mecanismo de acción de 2-{[3-ciano-5-hidroxi-4-(tiofeno-2-il)-4,6,7,8-tetrahidroquinolin-2-il]sulfanil}-N-(3-metilfenil)acetamida implica su interacción con objetivos moleculares específicos en el cuerpo. El compuesto puede unirse a enzimas o receptores, inhibiendo o activando su función. Los grupos ciano e hidroxilo juegan un papel crucial en su afinidad de unión y especificidad, mientras que el anillo de tiofeno puede mejorar su estabilidad y biodisponibilidad .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[3-ciano-5-hidroxi-4-(tiofeno-2-il)-4,6,7,8-tetrahidroquinolin-2-il]sulfanil}-N-(4-metilfenil)acetamida
- 2-{[3-ciano-5-hidroxi-4-(tiofeno-2-il)-4,6,7,8-tetrahidroquinolin-2-il]sulfanil}-N-(2-metilfenil)acetamida
- **2-{[3-ciano-5-hidroxi-4-(tiofeno-2-il)-4,6,7,8-tetrahidroquinolin-2-il]sulfanil}-N-(3-clorofenil)acetamida .
Singularidad
Lo que distingue a 2-{[3-ciano-5-hidroxi-4-(tiofeno-2-il)-4,6,7,8-tetrahidroquinolin-2-il]sulfanil}-N-(3-metilfenil)acetamida de compuestos similares es su combinación única de grupos funcionales, que confieren un conjunto distinto de propiedades químicas y biológicas. La presencia del anillo de tiofeno, en particular, mejora sus propiedades electrónicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones en química medicinal y ciencia de materiales .
Propiedades
Fórmula molecular |
C23H21N3O2S2 |
|---|---|
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
2-[(3-cyano-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-5-2-6-15(11-14)25-20(28)13-30-23-16(12-24)21(19-9-4-10-29-19)22-17(26-23)7-3-8-18(22)27/h2,4-6,9-11,21,26H,3,7-8,13H2,1H3,(H,25,28) |
Clave InChI |
ONZGACXNDKNUKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11639960.png)

![Ethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639974.png)
![2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639976.png)
![3-(3-bromophenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639980.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)
![Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11639988.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639993.png)
![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639995.png)

![4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11640003.png)
![9-Bromo-2-(4-methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640010.png)

![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
